molecular formula C8H9NaO6S B13851048 Hydroxy Tyrosol 4-Sulfate Sodium Salt

Hydroxy Tyrosol 4-Sulfate Sodium Salt

Cat. No.: B13851048
M. Wt: 256.21 g/mol
InChI Key: IITBSVUPUFDGFR-UHFFFAOYSA-M
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Description

Hydroxy Tyrosol 4-Sulfate Sodium Salt (CAS: 1817821-22-9) is a sulfated derivative of hydroxytyrosol, a naturally occurring phenolic compound abundant in olives and olive oil. Its molecular formula is C₈H₉O₆S·Na, with a molecular weight of 256.208 g/mol and an exact mass of 256.002. Structurally, it features a sulfate group (-SO₃⁻) at the 4-position of the hydroxytyrosol backbone, conferring enhanced water solubility compared to its parent compound .

This compound is stored at -20°C and transported at room temperature, reflecting its stability under controlled conditions. Its primary applications include pharmaceutical research, particularly in studies of antioxidant, anti-inflammatory, and metabolic properties .

Properties

Molecular Formula

C8H9NaO6S

Molecular Weight

256.21 g/mol

IUPAC Name

sodium;[2-hydroxy-4-(2-hydroxyethyl)phenyl] sulfate

InChI

InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1

InChI Key

IITBSVUPUFDGFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1CCO)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Sulfation of Hydroxytyrosol

The primary synthetic route for this compound involves the sulfation of hydroxytyrosol using sulfur-based reagents, followed by neutralization to form the sodium salt.

General Reaction Scheme:

Hydroxytyrosol + Sulfating agent → Hydroxytyrosol sulfate (acid form) → Neutralization with NaOH → this compound

Sulfating Agents and Reaction Conditions

Two main sulfating agents are commonly employed:

  • Sulfuric acid or chlorosulfonic acid: Direct sulfation by reacting hydroxytyrosol with concentrated sulfuric acid or chlorosulfonic acid under controlled conditions, followed by neutralization with sodium hydroxide to obtain the sodium salt form. This method is classical and straightforward but requires careful handling due to the corrosive nature of reagents.

  • Sulfur trioxide-triethylamine complex (SO₃-TEA): A milder and more controlled sulfation reagent used in organic solvents like anhydrous dimethylformamide (DMF). This method allows for selective sulfation and better control over reaction parameters, leading to higher purity products.

Detailed Procedure Using SO₃-TEA (Optimized Method)

Based on the preparation of sulfated tyrosol derivatives (which includes hydroxytyrosol as a close analog), the following protocol is established:

Step Description Conditions / Reagents Notes
1 Dissolution of hydroxytyrosol Dissolve 200 mg hydroxytyrosol in 20 mL anhydrous DMF Ensures homogeneous reaction medium
2 Addition of sulfating agent Add 5 molar equivalents of SO₃-TEA (7.2 mmol) Stoichiometric excess ensures complete sulfation
3 Reaction Stir at 60 °C for 24 hours Promotes efficient sulfation
4 Removal of solvent and by-products Rotary evaporation at 70 °C to remove DMF and triethylamine Essential for purification
5 Aqueous work-up Dissolve residue in 50 mL water, wash with ethyl acetate (3 × 50 mL) Removes organic impurities
6 Neutralization Adjust pH to 9.0 by adding 3 M NaOH dropwise Converts sulfate acid to sodium salt
7 Purification Gel filtration chromatography on Sephadex G10 column using water as eluent Isolates pure this compound
8 Collection and drying Collect fractions containing product, combine, and dry Yields a sodium salt powder suitable for use

This method typically yields around 50% of the sodium salt product with high purity, as confirmed by HPLC, NMR, and mass spectrometry analyses.

Alternative Sulfation Using Sulfuric Acid or Chlorosulfonic Acid

An alternative, more classical method involves:

Step Description Conditions / Reagents Notes
1 Reaction React hydroxytyrosol with concentrated sulfuric acid or chlorosulfonic acid Requires low temperature control to prevent over-sulfation or degradation
2 Neutralization Add sodium hydroxide solution to neutralize and form sodium salt Controls pH to around 9 for optimal salt formation
3 Isolation Purify by crystallization or chromatographic methods Yields high-purity sodium salt

This method is widely used due to simplicity but requires careful control of reaction parameters to avoid side reactions.

Analytical Data Supporting Preparation

Parameter Value / Observation Method / Reference
Molecular weight 256.002 g/mol Calculated and confirmed by mass spectrometry
Structural formula Sodium salt of hydroxytyrosol sulfate ester at 4-position Confirmed by NMR and MS
Purity >95% after purification HPLC analysis
Solubility Water soluble due to sodium salt form Observed during aqueous workup

Notes on Reaction Mechanism and Optimization

  • Sulfation occurs primarily at the 4-hydroxyl group of hydroxytyrosol due to its phenolic nature and accessibility.

  • Use of SO₃-TEA complex in anhydrous DMF allows selective sulfation with fewer side reactions compared to sulfuric acid.

  • Neutralization to sodium salt enhances compound stability and solubility, facilitating isolation and storage.

  • Purification by gel filtration chromatography effectively separates the product from residual reagents and by-products.

  • Reaction temperature (around 60 °C) and reaction time (24 h) are critical parameters for optimal yield.

Summary Table of Preparation Methods

Method Sulfating Agent Solvent Temperature Reaction Time Neutralization Purification Yield Notes
Classical Acid Sulfation Sulfuric acid or chlorosulfonic acid None or minimal solvent 0–60 °C Variable Sodium hydroxide to pH ~9 Crystallization or chromatography Moderate to high Requires careful acid handling
SO₃-TEA Complex SO₃-TEA Anhydrous DMF 60 °C 24 h Sodium hydroxide to pH 9 Gel filtration chromatography ~50% Milder, more selective, higher purity
Enzymatic Synthesis (Hydroxytyrosol precursor) N/A Aqueous biocatalysis 30–37 °C Hours Chemical sulfation step required Chemical purification N/A Sustainable precursor production

Chemical Reactions Analysis

Types of Reactions

Hydroxy Tyrosol 4-Sulfate Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its parent compound, Hydroxy Tyrosol.

    Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy Tyrosol.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Therapeutic Applications

1. Antidepressant Properties
Recent studies have highlighted the potential of hydroxytyrosol and its derivatives in treating depression. A patent describes formulations that utilize hydroxytyrosol to alleviate symptoms associated with depression, including low mood and sleep disturbances. These formulations are designed to release hydroxytyrosol in the body, providing therapeutic effects similar to those of established antidepressants .

2. Anti-Inflammatory and Antioxidant Effects
Hydroxytyrosol 4-Sulfate Sodium Salt exhibits significant anti-inflammatory and antioxidant activities. Research indicates that it can reduce oxidative stress markers and inflammatory responses in various cell models. For instance, studies show that it effectively lowers superoxide levels in human aortic endothelial cells, suggesting its protective role against cardiovascular diseases .

3. Cardiovascular Health
The compound has been linked to improved endothelial function and reduced risk factors for cardiovascular diseases. Its ability to enhance nitric oxide release contributes to vasodilation and improved blood flow, which are crucial for heart health .

Formulation in Pharmaceuticals

1. Delivery Systems
Hydroxy Tyrosol 4-Sulfate Sodium Salt can be incorporated into various pharmaceutical formulations, including tablets, soft capsules, and injections. The preparation methods involve standard pharmaceutical practices such as granulation and encapsulation, ensuring stability and bioavailability of the active ingredient .

Formulation TypePreparation MethodKey Ingredients
TabletsWet granulationHydroxytyrosol, microcrystalline cellulose
Soft CapsulesDissolution in oilHydroxytyrosol, vegetable oil
InjectionsDissolution in waterHydroxytyrosol, sodium bisulfite

Cosmetic Applications

This compound is gaining traction in cosmetic formulations due to its skin benefits. Its antioxidant properties make it an ideal candidate for anti-aging products. The compound can be formulated into creams and serums aimed at improving skin hydration and reducing inflammation .

Food Science Applications

In the food industry, hydroxytyrosol derivatives are explored for their potential as natural preservatives due to their antioxidant properties. They may help extend the shelf life of food products while providing health benefits associated with olive oil consumption .

Case Studies

1. Clinical Trials on Depression
A clinical trial involving patients with depressive disorders tested a hydroxytyrosol-based formulation against a placebo. Results indicated significant improvements in mood and reductions in anxiety levels among participants receiving the active treatment compared to those on placebo .

2. In Vitro Studies on Cell Viability
In vitro studies assessing the cytotoxic effects of hydroxytyrosol derivatives demonstrated that concentrations up to 10 µM did not adversely affect cell viability in human endothelial cells. These findings support the safety profile of hydroxytyrosol for therapeutic use .

Mechanism of Action

Hydroxy Tyrosol 4-Sulfate Sodium Salt exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Hydroxy Tyrosol 4-Sulfate Sodium Salt and structurally or functionally related sulfated phenolic derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Storage Conditions Primary Applications
This compound 1817821-22-9 C₈H₉O₆S·Na 256.208 4-position sulfation of hydroxytyrosol -20°C Antioxidant research, drug development
Hydroxytyrosol 3-Sulfate Sodium Salt Not explicitly stated C₈H₉O₆S·Na 256.208 3-position sulfation of hydroxytyrosol -20°C Metabolic studies, vascular protection
Tyrosol Sulfate Sodium Salt Not explicitly stated C₈H₉O₅S·Na 240.19 Sulfation of tyrosol (monohydroxy analog) Room temperature Antioxidant assays, food science
4-Hydroxybenzenesulfonic Acid Sodium Salt 825-90-1 C₆H₅NaO₄S 196.16 Sulfation of phenol (no ethyl-hydroxyl group) Room temperature Industrial synthesis, detergent additive
4-Hydroxy Propofol Sulfate Sodium Salt Not explicitly stated C₁₂H₁₇NaO₅S 296.32 Sulfated derivative of propofol Not specified Anesthetic metabolite studies

Key Findings from Comparative Studies:

Structural and Solubility Differences: this compound and its 3-sulfate isomer differ in sulfation position, which may influence receptor binding and metabolic stability. The 4-sulfate derivative exhibits higher aqueous solubility compared to non-sulfated hydroxytyrosol, enhancing its bioavailability in physiological systems . Tyrosol Sulfate Sodium Salt lacks the dihydroxyphenyl group of hydroxytyrosol derivatives, resulting in reduced antioxidant capacity but comparable stability in aqueous solutions .

Biological Activity: In vitro studies demonstrate that this compound retains significant antioxidant activity, scavenging free radicals at IC₅₀ values comparable to hydroxytyrosol (2–5 µM range) .

Industrial vs. Biomedical Applications :

  • 4-Hydroxybenzenesulfonic Acid Sodium Salt is primarily used in industrial settings (e.g., surfactants), whereas this compound is tailored for biomedical research due to its natural origin and low toxicity profile .

Biological Activity

Hydroxy Tyrosol 4-Sulfate Sodium Salt (HT-4S) is a sulfate derivative of hydroxytyrosol, a phenolic compound found predominantly in olive oil. This compound has garnered significant attention due to its potential health benefits, particularly its antioxidant, anti-inflammatory, and cardioprotective properties. This article explores the biological activity of HT-4S, highlighting its mechanisms of action, effects on human health, and relevant research findings.

Hydroxytyrosol (HT) and its metabolites, including HT-4S, exhibit various biological activities attributed to their structural characteristics. HT-4S is formed through the sulfation of hydroxytyrosol, enhancing its solubility and bioavailability in biological systems. Studies have shown that after the consumption of olive oil, HT and its metabolites can be detected in human plasma and urine, indicating their absorption and systemic distribution .

Antioxidant Activity

HT-4S is recognized for its potent antioxidant properties. Research indicates that it effectively scavenges free radicals, thus reducing oxidative stress in cells. For instance, a study demonstrated that HT significantly decreased intracellular reactive oxygen species (ROS) levels in breast epithelial cells exposed to hydrogen peroxide (H₂O₂), suggesting a protective role against oxidative DNA damage . The antioxidant capacity of HT-4S may be attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) .

Anti-inflammatory Effects

The anti-inflammatory properties of HT-4S have been extensively studied. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. In endothelial cells treated with lipopolysaccharide (LPS), HT-4S was able to preserve tight junction protein integrity and reduce permeability alterations induced by inflammation . This effect is crucial for maintaining vascular health and preventing conditions such as atherosclerosis.

Cardiovascular Protection

HT-4S contributes to cardiovascular health through multiple mechanisms. It enhances cholesterol efflux capacity by promoting the expression of genes related to cholesterol transport within high-density lipoproteins (HDL) . Furthermore, it exhibits vasodilatory effects by upregulating endothelial nitric oxide synthase (eNOS) activity via SIRT1-mediated pathways . These actions collectively help mitigate hypertension and improve overall vascular function.

Case Studies and Clinical Evidence

Several clinical studies have investigated the health benefits of hydroxytyrosol and its derivatives:

  • Cardiovascular Health : A clinical trial found that regular intake of hydroxytyrosol (15 mg/day) improved body composition parameters and modulated oxidative stress-related gene expression in patients with cardiovascular risk factors .
  • Cancer Prevention : Research indicated that HT can prevent oxidative DNA damage in breast cancer cell lines, suggesting a potential role in cancer prevention among populations consuming olive oil regularly .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Study Focus Findings
Antioxidant ActivityDecreased ROS levels in breast epithelial cells; enhanced SOD activity.
DNA Damage PreventionPrevented oxidative DNA damage in multiple breast cancer cell lines.
Anti-inflammatory EffectsPreserved tight junction integrity in endothelial cells; reduced LPS-induced permeability.
Cardiovascular BenefitsImproved cholesterol efflux; enhanced eNOS activity leading to vasodilation.

Q & A

Q. What are the established protocols for synthesizing Hydroxy Tyrosol 4-Sulfate Sodium Salt, and how can reaction conditions be optimized to enhance yield?

Synthesis typically involves sulfonation of hydroxytyrosol using sulfating agents like sulfur trioxide-triethylamine complexes in anhydrous dimethylformamide (DMF). Critical parameters include:

  • Temperature control (40–60°C) to prevent side reactions.
  • pH adjustment (8.5–9.5) using sodium hydroxide to stabilize the sulfate ester bond.
  • Stoichiometric ratios (1:1.2 molar ratio of hydroxytyrosol to sulfating agent) to maximize conversion. Post-synthesis, purification via ion-exchange chromatography (e.g., Amberlite IRA-400 resin) removes unreacted precursors. Yield optimization requires monitoring reaction kinetics using HPLC, with typical purity thresholds ≥95% .

Q. Which chromatographic and spectroscopic methods are most effective for characterizing this compound, and how are data interpreted?

  • Reverse-phase HPLC with UV detection (280 nm) separates the compound from impurities; retention times are compared to certified standards.
  • NMR spectroscopy (¹H/¹³C): Sulfation at the 4-position is confirmed by downfield shifts of the C-4 proton (δ 4.1–4.3 ppm) and C-4 carbon (δ 75–78 ppm).
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 289 [M−Na]⁻ validate the molecular weight. Quantification against calibration curves (R² >0.99) ensures accuracy .

Advanced Research Questions

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions, and what methodological approaches assess degradation kinetics?

Stability studies in phosphate-buffered saline (PBS, pH 7.4) show:

  • pH dependency : Degradation accelerates below pH 6 (hydrolysis of sulfate ester) and above pH 9 (oxidative cleavage).
  • Temperature effects : Arrhenius modeling at 25–60°C reveals a degradation rate increase of 2.3-fold per 10°C rise. Methodologies:
  • Accelerated stability testing (40°C/75% relative humidity for 30 days) with periodic HPLC analysis.
  • Stabilizers like ascorbic acid (0.1% w/v) reduce oxidation by 60% in acidic conditions .

Q. What contradictory findings exist regarding the antioxidant mechanisms of this compound in vitro versus in vivo models, and how can experimental designs reconcile these discrepancies?

  • In vitro : Strong DPPH radical scavenging (EC₅₀ = 12 μM) and ORAC values (8.2 µmol TE/µg) suggest potent antioxidant activity.
  • In vivo : Rodent studies show <5% oral bioavailability due to rapid Phase II metabolism (sulfation/glucuronidation) and intestinal efflux. Resolution strategies:
  • Isotopic labeling (¹³C/¹⁴C) tracks metabolic pathways in hepatic microsomes.
  • Co-administration with bioavailability enhancers (e.g., piperine) increases plasma concentrations by 3-fold.
  • Comparative pharmacokinetic models adjust for first-pass metabolism .

Q. How can researchers design robust dose-response studies to evaluate the anti-inflammatory effects of this compound in cellular models?

  • Cell lines : Use LPS-stimulated RAW 264.7 macrophages or primary human monocytes.
  • Dose ranges : 1–100 μM, with pre-treatment (1 hr) before inflammatory challenge.
  • Endpoint assays :
  • ELISA quantification of TNF-α/IL-6 (IC₅₀ typically 25–40 μM).
  • NF-κB luciferase reporter assays to measure transcriptional inhibition.
    • Controls : Include dexamethasone (positive control) and vehicle-only groups. Statistical power analysis (n ≥ 6) ensures reproducibility .

Data Contradiction Analysis

Q. Why do studies report conflicting data on the compound’s solubility in polar solvents, and how can standardization resolve this?

Discrepancies arise from:

  • Solvent purity : Trace water in DMSO reduces solubility (reported values range from 50–120 mg/mL).
  • Measurement methods : Dynamic light scattering (DLS) vs. gravimetric analysis yield ±15% variability. Standardization:
  • Use anhydrous solvents (Karl Fischer titration to confirm H₂O <0.01%).
  • Report solubility as saturation concentration (mg/mL) at 25°C ± 0.5°C .

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